molecular formula C8H6Cl4N2O2S B5864809 2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide

2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide

Cat. No. B5864809
M. Wt: 336.0 g/mol
InChI Key: KPZCYJKOLFBZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide, commonly known as TCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCS is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of TCS is not fully understood, but it is thought to involve the inhibition of certain enzymes, including carbonic anhydrase and acetylcholinesterase. TCS has also been shown to disrupt the function of certain ion channels, including the voltage-gated sodium channel.
Biochemical and Physiological Effects:
TCS has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase and acetylcholinesterase, as well as the disruption of ion channel function. TCS has also been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TCS in lab experiments is its potent inhibitory activity against certain enzymes, which makes it a valuable tool for studying enzyme function. However, one limitation of using TCS is its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research involving TCS, including the development of new inhibitors targeting carbonic anhydrase and acetylcholinesterase, the synthesis of new polymers and dendrimers using TCS as a building block, and the investigation of TCS as a potential contaminant in water sources. Additionally, further studies are needed to fully understand the mechanism of action of TCS and its potential toxic effects.

Synthesis Methods

TCS can be synthesized using various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,2,2-trichloroacetamide in the presence of a base such as triethylamine. Another commonly used method involves the reaction of 2,2,2-trichloroacetamide with p-chlorobenzenesulfonyl isocyanate in the presence of a base such as pyridine.

Scientific Research Applications

TCS has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, TCS has been shown to exhibit potent inhibitory activity against certain enzymes, including carbonic anhydrase and acetylcholinesterase. In materials science, TCS has been used as a building block for the synthesis of various polymers and dendrimers. In environmental science, TCS has been identified as a potential contaminant in water sources and has been the subject of numerous studies investigating its effects on aquatic organisms.

properties

IUPAC Name

2,2,2-trichloro-N'-(4-chlorophenyl)sulfonylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4N2O2S/c9-5-1-3-6(4-2-5)17(15,16)14-7(13)8(10,11)12/h1-4H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZCYJKOLFBZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N=C(C(Cl)(Cl)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/N=C(/C(Cl)(Cl)Cl)\N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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